molecular formula C5H9NaO3 B6263547 sodium 4-hydroxy-3-methylbutanoate CAS No. 112895-77-9

sodium 4-hydroxy-3-methylbutanoate

Cat. No.: B6263547
CAS No.: 112895-77-9
M. Wt: 140.1
InChI Key:
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Description

Sodium 4-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C5H9NaO3 It is a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3-methylbutanoate can be synthesized through the neutralization of 4-hydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same neutralization reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-3-methylbutanoate.

    Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxo-3-methylbutanoate

    Reduction: 4-hydroxy-3-methylbutanol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 4-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group allows for hydrogen bonding and interactions with active sites of enzymes, facilitating its conversion to other metabolites.

Comparison with Similar Compounds

  • Sodium 4-hydroxybutanoate
  • Sodium 3-hydroxy-3-methylbutanoate
  • Sodium 4-oxo-3-methylbutanoate

Comparison: Sodium 4-hydroxy-3-methylbutanoate is unique due to the presence of both a hydroxyl group and a methyl group on the butanoate backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methyl group can influence the compound’s steric properties and its interaction with enzymes, making it a valuable intermediate in synthetic and biological applications.

Properties

CAS No.

112895-77-9

Molecular Formula

C5H9NaO3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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